molecular formula C19H19N3O5S2 B2826473 methyl 3-cyano-2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886958-37-8

methyl 3-cyano-2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B2826473
CAS RN: 886958-37-8
M. Wt: 433.5
InChI Key: JEZJZMQKWGWKPN-UHFFFAOYSA-N
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Description

Methyl 3-cyano-2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C19H19N3O5S2 and its molecular weight is 433.5. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Research has demonstrated the utility of triarylpropenones and related chemical structures in synthesizing 2-pyridinethiones, which are precursors to various heterocyclic compounds. For example, Paniagua et al. (2010) outlined a method to obtain 2-pyridinethiones from triarylpropenones through the treatment with cyanothioacetamide, highlighting the potential for creating diverse chemical entities for further scientific study E. Paniagua, María Isabel Jociles Rubio, C. Seoane, J. Soto, 2010.

Anticonvulsant Enaminones

Kubicki et al. (2000) investigated the crystal structures of anticonvulsant enaminones, revealing insights into their hydrogen bonding and potential pharmaceutical applications. This research underscores the significance of molecular structure analysis in developing therapeutic agents M. Kubicki, H. Bassyouni, P. W. Codding, 2000.

Ionic Liquids Synthesis

Fringuelli et al. (2004) explored the solvent-free aminolysis of 1,2-epoxides by 2-picolylamine as a key step in synthesizing a new class of ionic liquids. This work demonstrates the synthesis of environmentally friendly ionic liquids, pointing to the broader utility of such chemical processes in creating novel materials F. Fringuelli, F. Pizzo, Simone Tortoioli, L. Vaccaro, 2004.

Mechanism of Action

Target of Action

Similar compounds have been found to targetintegrin α2 , which plays a crucial role in cell adhesion and signal transduction.

Mode of Action

It’s known that related compounds can inhibitVEGF-2 or FGF-2-induced tube formation of HUVEC cells through the suppression of integrin α2 . This suggests that the compound might interact with its targets to induce changes in cell behavior.

Biochemical Pathways

It’s known that the suppression of integrin α2 can affect theangiogenesis pathway , potentially leading to downstream effects on cell growth and proliferation.

Result of Action

Related compounds have been found to promote selective proteasomal degradation of theU2AF-related splicing factor CAPERα , which could potentially alter gene expression and cellular function.

properties

IUPAC Name

methyl 3-cyano-2-[(3-ethylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c1-3-29(25,26)13-6-4-5-12(9-13)17(23)21-18-15(10-20)14-7-8-22(19(24)27-2)11-16(14)28-18/h4-6,9H,3,7-8,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZJZMQKWGWKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.